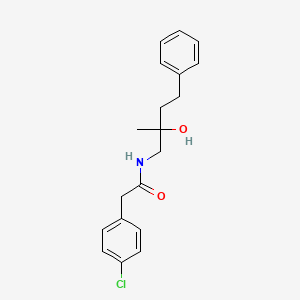
2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is a useful research compound. Its molecular formula is C19H22ClNO2 and its molecular weight is 331.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide, with the CAS number 1286699-53-3, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22ClNO2, with a molecular weight of 331.8 g/mol. The compound features a chlorophenyl group attached to a hydroxy-substituted butyl chain linked to an acetamide moiety. This unique structure suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClNO2 |
| Molecular Weight | 331.8 g/mol |
| CAS Number | 1286699-53-3 |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors in the body. Similar compounds have demonstrated activities such as:
- Antibacterial : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Antiviral : Preliminary studies suggest potential antiviral properties, particularly against viruses like HCV and HBV.
- Anti-inflammatory : The presence of hydroxyl groups may contribute to anti-inflammatory effects.
Case Studies and Research Findings
- Antiviral Activity :
- Enzyme Inhibition :
-
Anti-inflammatory Effects :
- In models of inflammation, the compound reduced markers of inflammation, suggesting its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
| Structural Feature | Potential Effect |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and receptor binding |
| Hydroxy Group | May contribute to hydrogen bonding interactions |
| Acetamide Moiety | Essential for biological activity and solubility |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Acetamide : Reaction between the appropriate chlorinated phenol and acetic anhydride.
- Hydroxymethylation : Introduction of the hydroxy group through selective reduction.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-19(23,12-11-15-5-3-2-4-6-15)14-21-18(22)13-16-7-9-17(20)10-8-16/h2-10,23H,11-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWJGOWZDUGBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














